Cas no 936549-95-0 (1H-pyrrolo[2,3-b]pyridin-4-ylmethanol)

1H-Pyrrolo[2,3-b]pyridin-4-ylmethanol is a heterocyclic compound featuring a fused pyrrolopyridine core with a hydroxymethyl functional group at the 4-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and other biologically active molecules. The hydroxymethyl group enhances reactivity, enabling further derivatization through esterification, etherification, or oxidation. Its rigid bicyclic scaffold contributes to improved binding affinity in target interactions. The compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol structure
936549-95-0 structure
Product Name:1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
CAS No:936549-95-0
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD09263242
CID:823070
PubChem ID:22832047
Update Time:2025-06-23

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
    • 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
    • 1H-Pyrrolo[2,3-b]pyridine-4-methanol
    • 4-Hydroxymethyl-7-azaindole
    • PubChem18276
    • RW3101
    • FCH867896
    • 5911AC
    • PB18980
    • AX8097943
    • ST2402101
    • AB0095297
    • 4-(HYDROXYMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • CS-0052501
    • 936549-95-0
    • AMY9664
    • MFCD09263242
    • AKOS006330863
    • SY097325
    • 7-Azaindole-4-methanol
    • P10711
    • SCHEMBL1748621
    • AS-50612
    • DTXSID00628561
    • MDL: MFCD09263242
    • Inchi: 1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10)
    • InChI Key: ZMFRPQLVYGJDTN-UHFFFAOYSA-N
    • SMILES: OCC1C=CN=C2C=1C=CN2

Computed Properties

  • Exact Mass: 148.063662883g/mol
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 48.9

Experimental Properties

  • Density: 1.360

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Pricemore >>

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1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:936549-95-0)1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Order Number:A848000
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):267.0/839.0/2328.0
Email:sales@amadischem.com

Additional information on 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol

Recent Advances in the Study of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol (CAS: 936549-95-0) and Its Applications in Chemical Biology and Medicine

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol (CAS: 936549-95-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators of protein function.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol as a scaffold for the design of selective JAK2 inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders, with IC50 values in the low nanomolar range. The study also revealed that the hydroxymethyl group at the 4-position of the pyrrolopyridine ring plays a critical role in binding interactions with the kinase's ATP-binding site.

In addition to its applications in kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol has been investigated as a building block for the synthesis of fluorescent probes. A recent publication in Chemical Communications described the development of a series of pyrrolopyridine-based fluorescent sensors for detecting metal ions in biological systems. The researchers utilized the hydroxymethyl group of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol to introduce various fluorophores, resulting in probes with high selectivity for zinc and copper ions.

Another area of active research involves the use of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A 2022 study in ACS Chemical Biology reported the successful incorporation of this compound into a PROTAC designed to target the androgen receptor for degradation. The hydroxymethyl group served as a convenient handle for linking the target-binding moiety to the E3 ligase-recruiting component, demonstrating the versatility of this scaffold in modern drug discovery approaches.

Recent synthetic methodology developments have also focused on improving the accessibility of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol and its derivatives. A 2023 paper in Organic Letters described a novel palladium-catalyzed cross-coupling approach that allows for the efficient introduction of diverse substituents at various positions of the pyrrolopyridine core. This advancement is expected to facilitate the exploration of structure-activity relationships in medicinal chemistry programs utilizing this scaffold.

From a pharmacological perspective, pharmacokinetic studies of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol derivatives have shown promising results. A recent investigation published in Drug Metabolism and Disposition reported favorable absorption and distribution profiles for several clinical candidates based on this scaffold, with particular emphasis on their ability to cross the blood-brain barrier, suggesting potential applications in central nervous system disorders.

Looking forward, the unique structural features of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol continue to inspire innovative applications in chemical biology and drug discovery. Ongoing research is exploring its potential in covalent inhibitor design, allosteric modulation of protein-protein interactions, and as a component of bifunctional chemical tools for studying cellular processes. The compound's versatility and the growing body of research supporting its various applications position it as an important scaffold in contemporary medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:936549-95-0)1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
A848000
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):267.0/839.0/2328.0
Email